molecular formula C10H20N2O2 B1529399 Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate CAS No. 1339324-47-8

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate

Cat. No. B1529399
M. Wt: 200.28 g/mol
InChI Key: GGPAWRCOUINSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.28 .


Synthesis Analysis

Novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized and characterized for anticonvulsant activity . The compounds were evaluated for in vitro blood–brain barrier (BBB) permeability by parallel artificial membrane permeability BBB assay (PAMPA-BBB) .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate consists of 34 atoms: 20 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Chemical Reactions Analysis

The compound has been used as a reactant in the synthesis of various pharmaceuticals . For instance, it has been used in the synthesis of novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants .


Physical And Chemical Properties Analysis

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis Applications

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate has been explored for its utility in organic synthesis. For instance, it acts as a crucial intermediate in the phosphine-catalyzed [4 + 2] annulation processes. This methodology enables the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's role in constructing complex nitrogen-containing heterocycles with potential applications in drug discovery and materials science (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Similarly, its derivatives have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, further illustrating its versatility in organic transformations (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).

Medicinal Chemistry Applications

In medicinal chemistry, Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate-based compounds have shown promise as anticancer agents. The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents highlight the potential therapeutic applications of derivatives of this compound. Some synthesized derivatives exhibited strong anticancer activities, suggesting their value in developing new cancer therapies (A. Rehman, N. Ahtzaz, M. Abbasi, et al., 2018).

Materials Science Applications

Furthermore, derivatives of Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate have found applications in materials science, particularly in the synthesis of new materials with photoluminescence properties. For example, the synthesis and biological properties of new piperidine substituted benzothiazole derivatives have been studied, with some compounds showing good antibacterial and antifungal activities. This indicates the potential of these compounds in the development of new materials with specific biological properties (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).

Safety And Hazards

The compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor and can cause severe skin burns and eye damage .

Future Directions

While specific future directions for Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate are not mentioned, its use as a reactant in the synthesis of various pharmaceuticals suggests potential applications in drug development .

properties

IUPAC Name

ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-5-9(7-12)8(2)11/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPAWRCOUINSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 2
Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 4
Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 5
Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 6
Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.